molecular formula C16H10F2S B3163462 2,5-Bis(4-fluorophenyl)thiophene CAS No. 883793-48-4

2,5-Bis(4-fluorophenyl)thiophene

Cat. No. B3163462
M. Wt: 272.3 g/mol
InChI Key: VZSYCGICWFTTQP-UHFFFAOYSA-N
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Description

“2,5-Bis(4-fluorophenyl)thiophene” is a chemical compound with the linear formula C16H10F2S . It has a molecular weight of 272.319 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . A new heterocycle compound 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene (1), designed using 5-iodo-2-methylbenzoic acid (2) as the starting material is successfully obtained via the multiple synthesis route .


Molecular Structure Analysis

The crystal structure of the organic semiconductor 2,5-bis (4-biphenylyl)thiophene (BP1T) is characterized by a spine- or herringbone-like array of molecules . Its bent molecular shape enforces an upright disposition of the molecular long axes against the ab-plane that parallels the crystal faces of the flake-like crystals .


Physical And Chemical Properties Analysis

The compound “2,5-Bis(4-fluorophenyl)thiophene” has a molecular weight of 272.31 . The boiling point is predicted to be 362.9±32.0 °C and the density is predicted to be 1.249±0.06 g/cm3 .

Scientific Research Applications

Anti-Tumor and Biofilm Inhibition Studies

2,5-Bis(4-fluorophenyl)thiophene derivatives have shown promising results in anti-tumor activities. Specifically, a study demonstrated that certain derivatives exhibited significant anti-tumor activity against 4T1 cells and MCF-7 cells, indicating potential applications in cancer treatment. Additionally, one of the derivatives displayed excellent biofilm inhibition activity, suggesting its potential in combating bacterial infections and biofilm-related issues (Ikram et al., 2016).

Optoelectronic Properties

2,5-Bis(4-fluorophenyl)thiophene derivatives have been investigated for their optoelectronic properties. One study synthesized and characterized novel heterocyclic compounds with thiophene derivatives, highlighting their potential use in optoelectronic applications due to their promising blue and green emission properties (Ramkumar & Kannan, 2015).

Organic Field-Effect Transistors and Memory Elements

Thiophene derivatives have been utilized in the synthesis of organic field-effect transistors and nonvolatile transistor memory elements. These applications leverage the high carrier mobilities and stable memory effects of these compounds, indicating their potential in advanced electronic devices (Mushrush et al., 2003).

Luminescent Properties for Photovoltaics

The luminescent properties of thiophene derivatives have been explored in the context of photovoltaic applications. These studies focus on the synthesis and characterization of materials with enhanced absorption and emission spectra, which are crucial for improving the efficiency of solar cells and other photovoltaic devices (Siddle et al., 2007).

Polymer Photovoltaics

In the field of polymer photovoltaics, 2,5-Bis(4-fluorophenyl)thiophene derivatives have been used to synthesize copolymers with improved optical and electrochemical properties. These advancements aim to decrease band-gap energies, thereby enhancing the performance of polymer-based photovoltaic devices (Li et al., 2010).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,5-bis(4-fluorophenyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2S/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSYCGICWFTTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(4-fluorophenyl)thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AY Khormi, TA Farghaly… - Polycyclic Aromatic …, 2022 - Taylor & Francis
A novel phosphine-free pyrimidine-based palladium(II) complex have been synthesized from easily accessible starting materials and its ability to be a catalyst for cross-coupling …
Number of citations: 2 www.tandfonline.com
S Venkateswarlu, S Kumar… - Asian Journal of Organic …, 2021 - Wiley Online Library
One‐step Annulation/Chlorination towards Chlorinated Diphenanthro, Dibenzophenanthro, and Dichrysenothiophens - Venkateswarlu - 2021 - Asian Journal of Organic Chemistry - …
Number of citations: 4 onlinelibrary.wiley.com
DB Paixão, DS Rampon, HD Salles… - The Journal of …, 2020 - ACS Publications
The trithiocarbonate anion (CS 3 2– ) was generated in situ from CS 2 and KOH in dimethyl sulfoxide by a simple method and used as a novel synthetic equivalent of the S 2– synthon …
Number of citations: 19 pubs.acs.org
KM Saini, RK Saunthwal, AK Verma - Organic & Biomolecular …, 2017 - pubs.rsc.org
Unsymmetrical one-pot sequential cross-coupling reactions of sterically hindered tetrabromothiophene with arylboronic acid and an alkyne/alkene to afford selective bi-, tri-, and …
Number of citations: 10 pubs.rsc.org
FM Irudayanathan, GCE Raja, S Lee - Tetrahedron, 2015 - Elsevier
2,5-Diaryl-substituted furans were synthesized from the copper-catalyzed decarboxylative coupling of aryl-substituted aryl propiolic acids in the presence of H 2 O. The homocoupling of …
Number of citations: 26 www.sciencedirect.com
H Jiang, W Zeng, Y Li, W Wu, L Huang… - The Journal of Organic …, 2012 - ACS Publications
A regioselective synthesis of 2,5-disubstituted furans using copper(I) catalyst from haloalkynes in a one-pot procedure has been reported. This chemistry proceeds through the hydration …
Number of citations: 126 pubs.acs.org
J Tang, L Ming, X Zhao - Synthesis, 2013 - thieme-connect.com
Sulfur heterocyclization and 1,3-migration of silicon have been realized in the reactions of a range of 1,3-diynes with sodium triisopropylsilanethiolate in N,N-dimethylformamide. These …
Number of citations: 5 www.thieme-connect.com
RW Miller - 2017 - search.proquest.com
Contorted polycyclic aromatic hydrocarbons have found increasing utility in the application of molecular electronics due to the surpamolecular properties that result from these non-…
Number of citations: 4 search.proquest.com

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